molecular formula C10H16F2O2 B13071702 Ethyl 2-(3,3-difluorocyclohexyl)acetate

Ethyl 2-(3,3-difluorocyclohexyl)acetate

Cat. No.: B13071702
M. Wt: 206.23 g/mol
InChI Key: GUAUOVMBHBHAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,3-difluorocyclohexyl)acetate (CAS 1694540-47-0) is a chemical building block of interest in pharmaceutical and agrochemical research . It is a fluorinated cyclohexane derivative, where the acetate ester group provides a handle for further synthetic modifications, such as hydrolysis to the corresponding acetic acid. The incorporation of fluorine atoms, particularly in the 3,3-position of the cyclohexyl ring, is a common strategy in medicinal chemistry to modulate the properties of a molecule . This can influence the compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . While specific biological data for this exact isomer is limited in the public domain, research on closely related 4,4-difluorocyclohexyl analogues shows their application in the development of potent inhibitors for targets like the Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), highlighting the value of the difluorocyclohexyl scaffold in probing biological systems . Furthermore, difluorocyclohexyl derivatives are being explored as modulators of IL-17 activity, which is relevant for research into inflammatory and autoimmune disorders . This product is intended for research purposes as a synthetic intermediate in the discovery of new biologically active molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(3,3-difluorocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O2/c1-2-14-9(13)6-8-4-3-5-10(11,12)7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAUOVMBHBHAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,3-difluorocyclohexyl)acetate typically involves the reaction of 3,3-difluorocyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted esters or amides.

    Hydrolysis: 3,3-difluorocyclohexylacetic acid and ethanol.

    Reduction: 3,3-difluorocyclohexylmethanol.

Scientific Research Applications

Ethyl 2-(3,3-difluorocyclohexyl)acetate is primarily used in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3,3-difluorocyclohexyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(3,3-difluorocyclohexyl)acetate with key analogs based on structural features, physicochemical properties, and applications.

Ethyl 2-(4,4-Difluorocyclohexyl)Acetate

  • Structural Difference : Fluorine atoms at the 4,4-positions of the cyclohexane ring instead of 3,3-positions.
  • Synthetic Accessibility: Higher commercial availability (e.g., CymitQuimica lists Ethyl 2-(4,4-difluorocyclohexyl)acetate as a purchasable compound, suggesting optimized synthetic routes ).

Ethyl 3,3-Difluorocyclobutanecarboxylate

  • Structural Difference : Cyclobutane ring instead of cyclohexane, with fluorine at the 3,3-positions.
  • Lipophilicity: Reduced logP compared to the cyclohexyl analog due to the smaller hydrophobic core.

Methyl 2-(3-(Trifluoromethyl)Phenyl)Acetate

  • Structural Difference : Aromatic phenyl ring with a trifluoromethyl group instead of a fluorinated cyclohexane.
  • Impact :
    • Electronic Effects : The electron-withdrawing trifluoromethyl group on the aromatic ring enhances electrophilic reactivity, making this compound more suitable for coupling reactions .
    • Biological Activity : Such aromatic fluorinated esters are often used as intermediates in drug discovery (e.g., kinase inhibitors) due to improved binding affinity .

Ethyl 2-(3-Chlorophenyl)-2,2-Difluoroacetate

  • Structural Difference : Difluoroacetate ester with a 3-chlorophenyl substituent.
  • Impact :
    • Electrophilicity : The geminal difluoro group increases electrophilicity at the α-carbon, enhancing susceptibility to nucleophilic attack .
    • Synthetic Utility : Used in the preparation of fluorinated agrochemicals or bioactive molecules.

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula CAS Number Similarity Score* Key Feature Potential Application
This compound C₁₀H₁₆F₂O₂ Not Provided N/A 3,3-Difluorocyclohexyl Pharmaceutical intermediates
Ethyl 2-(4,4-difluorocyclohexyl)acetate C₁₀H₁₆F₂O₂ 915213-54-6 0.71–0.81 4,4-Difluorocyclohexyl Materials science
Ethyl 3,3-difluorocyclobutanecarboxylate C₇H₁₀F₂O₂ 681128-38-1 0.76 Cyclobutane core Reactive intermediates
Methyl 2-(3-(trifluoromethyl)phenyl)acetate C₁₀H₉F₃O₂ 62451-84-7 N/A Aromatic trifluoromethyl Drug discovery
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate C₁₀H₉ClF₂O₂ Not Provided N/A Geminal difluoro, chlorophenyl Agrochemical synthesis

*Similarity scores derived from structural similarity algorithms in evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.